molecular formula C21H18N4O2 B1384204 5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone CAS No. 866019-73-0

5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Cat. No. B1384204
M. Wt: 358.4 g/mol
InChI Key: GLPVCQXKUXQMEF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structural formula represents the arrangement of atoms and their bonds.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, conditions, and catalysts.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, what conditions it reacts under, and what products it forms.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).


Scientific Research Applications

Chemical Reactions and Synthesis

  • Michael Reaction Participation : This compound has been noted for its participation in the Michael reaction, specifically involving the atom C5 of the pyrimidine ring, demonstrating greater nucleophilicity due to priority ionization. This reaction is fundamental in organic synthesis, contributing to the formation of carbon-carbon bonds in various chemical compounds (Erkin & Krutikov, 2009).

  • Synthesis of Heterocyclic Systems : The compound can be transformed into related fused heterocyclic systems. It has shown excellent biocidal properties in antifungal and antibacterial studies, suggesting potential in developing new antimicrobial agents (Youssef & Omar, 2007).

  • Formation of Schiff Bases : It is involved in the formation of Schiff bases through condensation with different aromatic aldehydes. These Schiff bases have been screened for their antioxidant activity, indicating its relevance in the development of new antioxidant agents (George et al., 2010).

Structural and Molecular Studies

  • Crystal and Molecular Structures : Its derivatives have undergone extensive analysis, including single-crystal X-ray diffraction and molecular electrostatic potential maps. Such studies are critical in understanding the molecular geometry and potential applications in various fields, such as material science and pharmaceuticals (Şahin et al., 2011).

  • Density Functional Method (DFT) Studies : The title compounds, including this pyrimidinone derivative, have been analyzed using the DFT method, providing insights into their ground-state geometries. This is vital for predicting reactivity and stability, which is useful in drug design and material science (Şahin et al., 2011).

Synthesis of New Derivatives

  • Synthesis of Novel Derivatives : The compound serves as a base for synthesizing various novel derivatives, demonstrating its versatility in creating diverse chemical structures. These derivatives could potentially have unique properties and applications in different scientific fields (Abdelhamid & Gomha, 2013).

  • Antimicrobial Activity Studies : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of microorganisms. This indicates its potential in the development of new antimicrobial agents (Laxmi et al., 2012).

Safety And Hazards

This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves understanding potential future research directions or applications for the compound.


properties

IUPAC Name

5-benzyl-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)23-21(22-14)25-19(26)13-18(24-25)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVCQXKUXQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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